Chemical Identity and Physicochemical Properties
Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to (E)-2-Ethylbut-2-enal (CAS: 19780-25-7)
This technical guide provides a comprehensive overview of (E)-2-ethylbut-2-enal, also known as 2-Ethylcrotonaldehyde, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, spectroscopic data, synthesis and handling protocols, and its toxicological profile as a member of the α,β-unsaturated aldehyde class.
(E)-2-ethylbut-2-enal is an α,β-unsaturated aldehyde. Its identity and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 19780-25-7[1][2][3][4] |
| IUPAC Name | (E)-2-ethylbut-2-enal[1] |
| Synonyms | 2-Ethylcrotonaldehyde, (2E)-2-Ethyl-2-butenal, 2-Ethyl-trans-2-butenal, trans-2-Ethylcrotonal[1][5] |
| Molecular Formula | C₆H₁₀O[2][4] |
| InChI Key | IQGZCSXWIRBTRW-ZZXKWVIFSA-N[1] |
| SMILES | CC/C(=C\C)/C=O[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | [2] |
| Boiling Point | 136.5 °C at 760 mmHg | [4] |
| 59 °C at 55 mmHg | [4] | |
| Melting Point | -78 °C (estimate) | [4] |
| Density | 0.86 g/cm³ | [4] |
| Flash Point | 28.3 °C | |
| Solubility | Soluble in water (4710 mg/L at 25 °C, est.) | |
| logP | 1.54 (estimate) |
Spectroscopic Data
Table 3: Summary of Spectroscopic Data
| Technique | Data Source / Reference |
| ¹H NMR | Sigma-Aldrich Co. LLC.[1] |
| ¹³C NMR | Sigma-Aldrich Co. LLC.[1] |
| Infrared (IR) | Sigma-Aldrich Co. LLC. (Vapor Phase)[1] |
| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center[1] |
Synthesis and Purification
Experimental Protocol: Synthesis via Aldol (B89426) Condensation
The synthesis of α,β-unsaturated aldehydes such as (E)-2-ethylbut-2-enal is commonly achieved through an aldol-type condensation of n-alkanals[6]. The following is a general procedure that can be adapted for the synthesis of this specific compound.
Workflow for Aldol Condensation Synthesis
Caption: General workflow for the synthesis of 2-alkylalk-2-enals via aldol condensation.
Detailed Methodology:
-
Reaction Setup: To a suitable reaction vessel, add the precursor n-alkanals. For (E)-2-ethylbut-2-enal, this would conceptually involve the condensation of butyraldehyde and acetaldehyde.
-
Catalysis: Introduce a base catalyst, such as piperidine, to the mixture under controlled temperature conditions[6].
-
Reaction: The mixture is then heated to reflux for a period sufficient to drive the condensation and subsequent dehydration, typically around one hour[6].
-
Workup: After cooling to ambient temperature, the organic layer containing the product is separated from the aqueous layer[6].
-
Purification: The crude product is purified by distillation under reduced pressure to yield the final (E)-2-ethylbut-2-enal[6]. The purity of the resulting product should be confirmed using gas chromatography (GC) and NMR spectroscopy[6].
Reactivity and Biological Activity
Reactivity Profile
The reactivity of (E)-2-ethylbut-2-enal is dominated by the electrophilic nature of the α,β-unsaturated aldehyde functional group. It can undergo several types of reactions, most notably Michael addition at the β-carbon and reactions typical of aldehydes at the carbonyl group.
Biological Activity and Signaling Pathways
Specific biological data for (E)-2-ethylbut-2-enal is limited. However, as an α,β-unsaturated aldehyde, its biological activity is expected to be consistent with other members of this class, which are known products of lipid peroxidation and are implicated in a variety of cellular processes and pathologies[7][8].
The primary mechanism of toxicity for α,β-unsaturated aldehydes is their ability to act as potent electrophiles, readily forming covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione[9][10]. This can lead to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress.
Signaling Pathway: Cellular Effects of α,β-Unsaturated Aldehydes
Caption: General signaling pathway for the cellular toxicity of α,β-unsaturated aldehydes.
These interactions can disrupt numerous signaling pathways and cellular functions, contributing to the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[7][11]. The formation of protein adducts can lead to enzyme inactivation and cellular damage[9][10]. Depletion of glutathione (B108866) (GSH), a key cellular antioxidant, results in increased oxidative stress, which in turn can trigger inflammatory responses and apoptosis[12].
Safety and Handling
(E)-2-ethylbut-2-enal is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, Dermal | H311: Toxic in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Source:[13]
Experimental Protocol: Safe Handling and Storage
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may be necessary for splash hazards.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.
References
- 1. 2-Butenal, 2-ethyl- | C6H10O | CID 5362897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-but-2-enal | C6H10O | CID 29773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl-2-butenal, 19780-25-7 [thegoodscentscompany.com]
- 4. chembk.com [chembk.com]
- 5. 2-ETHYL-BUT-2-ENAL | 63883-69-2 [chemicalbook.com]
- 6. imreblank.ch [imreblank.ch]
- 7. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Butanal, 2-ethyl- [webbook.nist.gov]

